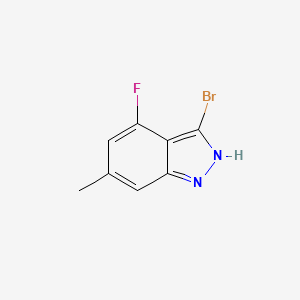

3-Bromo-4-fluoro-6-methyl-1H-indazole

描述

Historical Development and Pharmacological Significance of 1H-Indazoles

The indazole nucleus, while rare in nature, has a rich history in synthetic medicinal chemistry. bldpharm.com The 1H-indazole tautomer is generally more thermodynamically stable than its 2H-indazole counterpart and, as such, has been the predominant form explored in drug development. nih.gov Early investigations into indazole derivatives revealed a wide spectrum of biological activities, establishing the scaffold as a pharmacologically significant entity. nih.gov

Over the decades, compounds featuring the 1H-indazole core have been successfully developed into drugs for various indications. For instance, Benzydamine has been used as a non-steroidal anti-inflammatory drug, and Granisetron is a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. chemrxiv.org More recently, the indazole scaffold has been central to the development of targeted cancer therapies. Drugs like Axitinib, Pazopanib (B1684535), and Niraparib are all potent kinase inhibitors that feature the 1H-indazole moiety, highlighting its continued importance in oncology research. nih.govsigmaaldrich.com The broad pharmacological profile of indazoles encompasses anti-inflammatory, antimicrobial, antiviral, and antitumor properties, among others. nih.govresearchgate.net

Overview of Substituted Indazole Derivatives: Key Structural Features and Research Interest

The versatility of the indazole scaffold lies in its amenability to substitution at various positions, allowing chemists to fine-tune the molecule's physicochemical properties and biological activity. nih.gov The strategic placement of different functional groups on the indazole ring system can significantly influence a compound's potency, selectivity, and pharmacokinetic profile. rsc.org

Key structural features often explored in substituted indazoles include:

Substitution at the N-1 position: This position is frequently modified to modulate binding affinity and cellular permeability.

Substitution at the C-3 position: The C-3 position is often a key interaction point with biological targets, and various groups are introduced here to enhance potency. nih.gov

Substitution on the benzene (B151609) ring (positions 4, 5, 6, and 7): Modifications at these positions can influence the electronic properties of the ring system and provide additional interactions with target proteins. nih.gov

Research interest in substituted indazoles remains high due to their proven track record in drug discovery. Scientists continue to synthesize novel derivatives to explore new biological targets and overcome challenges such as drug resistance. nih.govnih.gov The ability to create vast libraries of substituted indazoles makes this scaffold a powerful tool in high-throughput screening and lead optimization campaigns. nih.gov

Rationale for the Academic Investigation of 3-Bromo-4-fluoro-6-methyl-1H-indazole

While specific research on this compound is not extensively published, the rationale for its academic investigation can be constructed from the known contributions of its individual substituents to the pharmacological activity of the indazole core. The unique combination of bromo, fluoro, and methyl groups at positions 3, 4, and 6 respectively, presents a compelling case for its synthesis and evaluation.

Data on Related Indazole Derivatives:

| Substituent | Position | Observed Impact in Related Compounds |

| Bromine | C3, C4, C6 | Halogen atoms like bromine can significantly alter the biological properties of molecules and are crucial precursors for cross-coupling reactions to build more complex structures. rsc.org Specifically, 4-bromo-1H-indazole derivatives have been investigated as FtsZ inhibitors with antibacterial activity. nih.gov 6-bromo-1H-indazole has been noted for its synthetic accessibility and potential anticancer and antimicrobial activities. researchgate.net The bromine at C3 can also be a key synthetic handle. |

| Fluorine | C4, C6 | The introduction of fluorine is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. rsc.org A patent for the synthesis of 5-bromo-4-fluoro-1H-indazole highlights its utility as a synthetic intermediate. google.com |

| Methyl | C3, C6 | The methyl group can influence the molecule's conformation and provide beneficial hydrophobic interactions within a target's binding site. SAR studies on some kinase inhibitors have shown that methyl groups at the 4 and 6 positions can be important for inhibitory activity. nih.gov |

The specific arrangement in This compound suggests a molecule designed for further chemical elaboration and potential biological activity. The bromine at the 3-position serves as a versatile synthetic handle for introducing further diversity via cross-coupling reactions. The fluorine at the 4-position is expected to modulate the electronic environment of the ring and enhance drug-like properties. The methyl group at the 6-position can provide a crucial interaction point with a biological target. Therefore, the academic investigation of this compound would likely focus on its use as a building block for creating novel libraries of compounds for screening against various therapeutic targets, particularly in areas where substituted indazoles have already shown promise, such as oncology and infectious diseases.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-fluoro-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIDXVXOJNGYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646389 | |

| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-53-2 | |

| Record name | 3-Bromo-4-fluoro-6-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluoro-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Fluoro 6 Methyl 1h Indazole and Its Analogs

Established Strategies for Indazole Core Formation

The formation of the indazole core is the cornerstone of synthesizing compounds like 3-Bromo-4-fluoro-6-methyl-1H-indazole. Numerous methods have been developed, many of which rely on the cyclization of appropriately substituted aromatic precursors.

Cyclization Reactions Involving ortho-Substituted Aromatic Precursors

A predominant approach to indazole synthesis involves the intramolecular cyclization of aromatic compounds bearing reactive functional groups in an ortho relationship, which facilitates the formation of the fused pyrazole (B372694) ring.

Transition metal catalysis offers mild and efficient pathways for the crucial N-N bond formation in indazole synthesis. Copper and palladium catalysts are particularly prominent in these transformations.

Copper-catalyzed methods often proceed via Ullmann-type coupling reactions. A scalable, three-step synthesis for 5-bromo-4-fluoro-1-methyl-1H-indazole utilizes an intramolecular copper-mediated Ullmann reaction of a hydrazone intermediate. thieme-connect.com This approach is valuable for creating densely functionalized indazoles. thieme-connect.com One-pot, three-component reactions catalyzed by copper have also been developed, where 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) react to form 2H-indazoles. acs.org In this process, the copper catalyst is key for both the C-N and N-N bond formations. acs.orgorganic-chemistry.org Similarly, a facile synthesis of 1H-indazoles has been described featuring a Cu(OAc)₂-catalyzed N-N bond formation from o-aminoaryl N-H ketimine species, using oxygen as the terminal oxidant. nih.gov

Palladium-catalyzed reactions provide another robust route. For instance, a general two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Palladium also catalyzes the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to yield 2-aryl-2H-indazoles, a reaction that tolerates a wide array of substituents. organic-chemistry.org More recently, rhodium(III) has been used to catalyze the C–H bond addition of azobenzenes to aldehydes, leading to N-aryl-2H-indazoles in a one-step process. nih.gov Cobalt(III) catalysts have also been developed for the synthesis of N-aryl-2H-indazoles through C–H bond additions to aldehydes. nih.gov

| Catalyst/Reagents | Precursor Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper | Hydrazone of a trisubstituted benzene (B151609) | Intramolecular Ullmann Reaction | Scalable; suitable for densely functionalized indazoles. | thieme-connect.com |

| Cu₂O-NP | 2-Bromobenzaldehyde, primary amine, NaN₃ | One-pot, Three-component C-N/N-N formation | Broad substrate scope and high functional group tolerance. | acs.orgorganic-chemistry.org |

| Palladium | 2-Bromobenzonitrile, benzophenone hydrazone | Arylation followed by cyclization | General and efficient alternative to SNAr reactions. | organic-chemistry.org |

| Rhodium(III) | Azobenzene, aldehyde | C-H activation/Annulation | One-step, highly functional group compatible. | nih.gov |

| Silver(I) / Copper(II) | Arylhydrazones | Intramolecular Oxidative C-H Amination | Efficient for synthesizing 3-substituted indazoles under mild conditions. | acs.org |

Classical synthetic methods often employ acid or base catalysis to promote the cyclization step, providing transition-metal-free alternatives.

The Davis-Beirut reaction is a notable example, which can be catalyzed by either acid or base. umn.edu In the base-catalyzed version, 2-nitrobenzylamines are treated with a 5% KOH solution at elevated temperatures to yield 2H-indazoles. umn.edu A photochemical Brønsted acid-catalyzed variant of the Davis-Beirut reaction has also been reported for producing N-aryl 2H-indazoles. acs.org More recently, a mild, base-catalyzed method for synthesizing 1H-indazole derivatives involves the cyclization of N-tosylhydrazones using a catalytic amount of a diamine and K₂CO₃ at room temperature. acs.org

| Catalyst/Reagent | Precursor Type | Named Reaction/Method | Key Features | Reference |

|---|---|---|---|---|

| KOH (alcoholic) | 2-Nitrobenzylamine | Davis-Beirut Reaction (Base-catalyzed) | Yields of 40-90%. | umn.edu |

| Brønsted Acid (photochemical) | Not specified | Davis-Beirut Reaction (Acid-catalyzed) | Route to N-aryl 2H-indazoles. | acs.org |

| trans-N,N'-dimethylcyclohexane-1,2-diamine / K₂CO₃ | N-Tosylhydrazone | Base-catalyzed cyclization | Transition-metal-free, proceeds at room temperature. | acs.org |

The reductive cyclization of ortho-nitro aromatic compounds is a powerful and frequently used strategy for constructing the indazole ring. This method, often referred to as the Cadogan reaction, involves the reduction of a nitro group, which then reacts with an adjacent functional group to close the ring.

A one-pot synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates is achieved via reductive cyclization promoted by tri-n-butylphosphine under mild conditions. organic-chemistry.orgacs.org Another approach uses a molybdenum complex (MoO₂Cl₂(dmf)₂) as a catalyst with triphenylphosphine (B44618) (Ph₃P) as the reducing agent to convert o-nitrobenzylidene amines into 2-aryl-2H-indazoles under microwave conditions. organic-chemistry.org The synthesis of 4-bromo-6-fluoro-1H-indazole has been accomplished through the reductive cyclization of 2-bromo-4-fluoro-6-nitrotoluene (B45430) using iron powder in acetic acid. chemicalbook.com More recent developments have focused on greener methods. For example, formate (B1220265) esters have been used as carbon monoxide surrogates in palladium-catalyzed reductive cyclizations of 2-nitrostyrenes to form indoles, a protocol that can be extended to other nitro compounds to afford different heterocycles. researchgate.netrwth-aachen.de A biocatalytic route has also been developed, where a nitroreductase enzyme triggers the formation of indazoles from 2-nitrobenzylamine derivatives in water under mild conditions. rug.nl

1,3-Dipolar cycloaddition is a convergent and efficient method for assembling the five-membered indazole ring. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, such as an aryne. acs.orgacs.org

A common strategy involves the reaction of in situ generated arynes with diazo compounds. organic-chemistry.org For example, the [3+2] cycloaddition of various diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like CsF provides a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.org Another variation involves the reaction between in situ generated nitrile imines and arynes, which rapidly affords N(1)-C(3) disubstituted indazoles in good yields. acs.orgacs.org This method complements existing strategies by providing rapid access to the indazole motif. acs.org These cycloaddition reactions are valued for their ability to construct the heterocyclic core in a single, often highly regioselective, step. wikipedia.orgacs.org

Strategic Introduction and Functionalization of Halogen and Alkyl Substituents

The synthesis of a specifically substituted analog like this compound requires precise control over the introduction of the bromo, fluoro, and methyl groups. These substituents can be introduced either by starting with a pre-functionalized aromatic precursor or by functionalizing the indazole core after its formation.

A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline. google.com The process involves bromination, a ring-closure reaction, and a final deprotection step, highlighting a strategy where the core substituents are largely in place on the starting aniline. google.com Another documented synthesis starts with 4-fluoro-1H-indazole and introduces the bromine at the 3-position via direct bromination using bromine in a sodium hydroxide (B78521) solution. chemicalbook.com This exemplifies a post-functionalization approach.

For the synthesis of 4-bromo-6-fluoro-1H-indazole, a route starting from 2-bromo-4-fluoro-6-nitrotoluene has been reported. chemicalbook.com Here, the bromo, fluoro, and methyl (via the toluene (B28343) precursor) groups are present on the benzene ring prior to the reductive cyclization with iron in acetic acid that forms the indazole. chemicalbook.com Similarly, a method for preparing 4-bromo-5-methyl-1H-indazole involves the cyclization of a pre-functionalized benzaldehyde (B42025) derivative with hydrazine (B178648) hydrate (B1144303). google.com

A scalable three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole starts from an inexpensive trisubstituted benzene derivative. thieme-connect.com This route involves an ortho-directed lithiation followed by formylation to create the aldehyde, condensation with methyl hydrazine, and finally a copper-catalyzed intramolecular Ullmann reaction to form the N-methylated indazole. thieme-connect.com This demonstrates a sophisticated strategy where substituents are used to direct subsequent reactions to build the final, complex molecule.

Regioselective Bromination of Indazole Scaffolds

The introduction of a bromine atom onto an indazole ring can be achieved through various methods, with the position of bromination being highly dependent on the directing effects of existing substituents and the reaction conditions employed. Direct bromination of the indazole core is a common strategy.

For instance, the bromination of 4-fluoro-1H-indazole using a solution of bromine in 2M sodium hydroxide solution yields 3-bromo-4-fluoro-1H-indazole, demonstrating direct functionalization at the C3 position. chemicalbook.com Similarly, treating 4-nitro-1H-indazole with bromine in acetic acid and chloroform (B151607) in the presence of sodium acetate (B1210297) also results in selective bromination at the C3 position, affording 3-bromo-4-nitro-1H-indazole in high yield. chemicalbook.com

N-bromosuccinimide (NBS) is another widely utilized reagent for the regioselective bromination of indazoles or their precursors. The choice of solvent and the presence of an acid catalyst can significantly influence the reaction's outcome. For the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a precursor, 2,6-dichlorobenzonitrile, was regioselectively brominated using NBS in concentrated sulfuric acid to achieve high purity and yield on a large scale. nih.gov The conditions for such reactions are crucial; initial attempts using potassium bromate (B103136) and sulfuric acid were highly exothermic and produced side products, highlighting the need for optimized and controlled conditions. nih.gov

Table 1: Examples of Regioselective Bromination of Indazole and Precursors

| Starting Material | Brominating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluoro-1H-indazole | Bromine / NaOH (aq) | Room temp, 3h | 3-Bromo-4-fluoro-1H-indazole | 69% | chemicalbook.com |

| 4-Nitro-1H-indazole | Bromine / NaOAc | Acetic acid / Chloroform, <25°C, 5.5h | 3-Bromo-4-nitro-1H-indazole | 92% | chemicalbook.com |

Regioselective Fluorination of Indazole Scaffolds

Introducing a fluorine atom onto an indazole scaffold can be accomplished either by starting with a pre-fluorinated precursor or by direct fluorination of the heterocyclic ring. The former approach is often more common and synthetically straightforward. For example, a synthesis of 4-bromo-6-fluoro-1H-indazole begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene, carrying the necessary fluorine substituent from the start. guidechem.com Similarly, the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline. google.com

Direct fluorination of the indazole ring is more challenging but can be achieved using electrophilic fluorinating reagents. thieme-connect.deacs.org Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent reagent for such transformations. thieme-connect.deacs.org While research has shown its use in fluorinating related heterocyclic systems, attempts to fluorinate 2H-indazoles with Selectfluor in DMSO unexpectedly led to C3-formylation instead of fluorination. thieme-connect.de This highlights the complex reactivity of the indazole nucleus. However, successful regioselective fluorination has been reported for other systems, such as imidazo[1,2-a]pyridines, using Selectfluor in an aqueous medium to yield 3-fluorinated products. acs.org The development of methods for the direct and regioselective fluorination of the indazole core itself, particularly at the C4 position, remains an area of active research.

Selective Methylation at Indazole Nitrogen and Carbon Positions

The methylation of indazoles presents a significant regioselectivity challenge due to the presence of two reactive nitrogen atoms, N1 and N2. nih.gov The alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products, with the ratio depending heavily on the substrate's electronic properties, the nature of the alkylating agent, and the reaction conditions. nih.govresearchgate.net

Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org Alkylation under basic conditions can lead to poor selectivity. researchgate.net For example, methylation of 6-nitro-1H-indazole with methyl iodide resulted in a mixture of N1-methyl, N2-methyl, and dimethylated products. researchgate.net In contrast, acidic conditions can favor N2-alkylation. researchgate.net More sophisticated reagents have been developed to achieve higher selectivity. Trimethyloxonium tetrafluoroborate (B81430) (Meerwein's reagent) has been shown to be a superior reagent for regioselective methylation compared to methyl iodide or dimethyl sulfate (B86663). researchgate.net

Recent studies have focused on developing highly selective protocols. One method for selective N1-alkylation uses sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), which shows excellent regioselectivity for a variety of substituted indazoles. nih.gov Conversely, highly selective N2-alkylation of indazoles has been achieved using diazo compounds in the presence of triflic acid (TfOH), providing a metal-free alternative. rsc.org The choice of base and solvent system is critical; for instance, alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane (B122720) and NaHMDS in THF selectively gave the N2-methyl product, while switching the solvent to DMSO reversed the selectivity to favor the N1 position. researchgate.net

Table 2: Regioselectivity in the N-Methylation of Substituted Indazoles

| Indazole Substrate | Methylating Agent | Conditions | Major Product | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|

| 6-Nitro-1H-indazole | Methyl iodide / K₂CO₃ | DMF | Mixture | ~1:3 (N1:N2) | researchgate.net |

| 6-Nitro-1H-indazole | Methyl p-toluenesulfonate | - | N2-Methyl | 50% yield (N2) | researchgate.net |

| 6-Nitro-1H-indazole | Dimethyl sulfate / KOH | 45°C | Mixture | ~1:1 | researchgate.net |

| 5-Nitro-1H-indazole | Methylation (neutral) | - | N1-Methyl | Major | rsc.org |

| 5-Nitro-1H-indazole | Methylation (acidic) | - | N2-Methyl | Solely | rsc.org |

| Various Indazoles | Isobutyraldehyde / NaBH(OAc)₃ | DCE, 40°C | N1-Alkyl | Highly Selective | nih.gov |

Proposed and Reported Synthetic Routes for this compound

While a specific, end-to-end synthesis for this compound is not prominently detailed in readily available literature, a plausible synthetic route can be constructed based on established methodologies for closely related analogs. The general approach involves the construction of the indazole ring from a suitably substituted benzene precursor.

Precursor Identification and Elaboration

The logical starting point for the synthesis of this compound would be a substituted toluene derivative that contains the required fluoro and methyl groups at the correct positions. A suitable precursor would be 3-fluoro-5-methylaniline or its corresponding nitro compound, 1-fluoro-3-methyl-5-nitrobenzene .

Following the Leimgruber-Batcho indole (B1671886) synthesis methodology, which is also effective for preparing substituted indazoles, a precursor like 2-bromo-4-fluoro-6-nitrotoluene would be ideal. guidechem.comchemicalbook.com This precursor can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. guidechem.com

An alternative approach involves diazotization. For example, the synthesis of 5-bromo-4-fluoro-1H-indazole starts with 3-fluoro-2-methylaniline, which is first brominated to 4-bromo-3-fluoro-2-methylaniline. google.com This intermediate then undergoes a ring-closure reaction via diazotization with an agent like isoamyl nitrite (B80452) to form the indazole ring. google.com

Reaction Conditions and Yield Optimization

Based on analogous syntheses, a proposed route starting from 2-bromo-4-fluoro-6-nitrotoluene would proceed as follows:

Condensation: The precursor is heated with DMF-DMA in a solvent like DMF to form the enamine intermediate. guidechem.com

Reductive Cyclization: The intermediate is then subjected to reductive cyclization. This is typically achieved using a reducing agent like iron powder in acetic acid or through catalytic hydrogenation with Raney nickel and hydrazine hydrate. guidechem.comchemicalbook.com The use of hydrazine hydrate is common for converting substituted benzonitriles or other precursors into the indazole ring system. nih.govnih.gov

Once the 4-fluoro-6-methyl-1H-indazole core is formed, the final bromination step can be performed. As established in section 2.2.1, direct bromination at the C3 position is highly feasible.

Bromination: The 4-fluoro-6-methyl-1H-indazole intermediate would be treated with a brominating agent. Using bromine in an aqueous sodium hydroxide solution has been shown to be effective for the 3-bromination of 4-fluoro-1H-indazole and would likely work for this methylated analog. chemicalbook.com This step is expected to yield the final product, This compound .

Optimization of yield would involve carefully controlling the temperature and stoichiometry in each step, particularly during the bromination and cyclization stages to minimize side-product formation.

Purity and Scale-Up Considerations

Purification of the final compound and intermediates is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., methanol, ethanol, or ethyl acetate/petroleum ether) is a common method for obtaining high-purity crystalline solids. guidechem.comnih.gov For more challenging separations, column chromatography is employed. guidechem.com

When considering scaling up the synthesis, several factors become critical. The safety of the reactions, especially exothermic steps like bromination or nitration, must be carefully managed. nih.gov The choice of reagents and solvents should favor those that are cost-effective, readily available, and pose fewer environmental and safety hazards. guidechem.com Processes that avoid chromatographic purification are highly desirable for large-scale production, relying instead on crystallization or distillation. nih.govchemrxiv.org A robust synthesis suitable for manufacturing would necessitate a process with minimal steps, high yields, and simple purification procedures. nih.govchemrxiv.org

Advancements in Green Chemistry and Sustainable Indazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of indazole scaffolds to minimize environmental impact and enhance safety. benthamdirect.com This involves the use of eco-friendly catalysts, solvent-free reaction conditions, and environmentally benign solvents. benthamdirect.comnih.gov Recent reviews have highlighted the significant progress in catalyst-based and green chemistry approaches for synthesizing a wide array of indazole derivatives. benthamdirect.comjchr.org

Catalyst-based methods are pivotal in the sustainable synthesis of indazoles, offering enhanced efficiency and selectivity. jchr.orgresearchgate.net These approaches are broadly classified into acid-base, transition-metal, and, increasingly, organocatalytic and biocatalytic strategies. benthamdirect.com

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for indazole synthesis. For instance, Bronsted acidic surfactants have been shown to be effective organocatalysts for various organic transformations. In one green approach, ammonium (B1175870) chloride (NH₄Cl), a mild acid, was used to catalyze the synthesis of 1-H-indazole derivatives in ethanol, demonstrating a simple, and eco-friendly grinding protocol with good yields and short reaction times. samipubco.com Another novel method employed lemon peel powder, a natural and biodegradable material, as an efficient catalyst for the one-pot synthesis of 1H-indazole derivatives under ultrasound irradiation. researchgate.netresearchgate.net

Biocatalysis: Biocatalysis, the use of enzymes or whole microbial cells, is a cornerstone of green chemistry, providing high selectivity under mild conditions. acs.orgnih.gov For halogenated indazoles, flavin-dependent halogenases are particularly relevant. These enzymes facilitate the regioselective halogenation of aromatic compounds using benign inorganic halides, offering a green alternative to traditional methods that often lack control and use hazardous reagents. rsc.org Research has focused on expanding the substrate scope of these enzymes through structure-guided mutagenesis to allow for the halogenation of non-native substrates, which is a promising avenue for the specific synthesis of compounds like this compound. rsc.orgmdpi.com

| Catalyst Type | Example Catalyst | Application in Indazole Synthesis | Key Advantages |

| Organocatalyst | Ammonium Chloride (NH₄Cl) | Synthesis of 1-H-indazoles via grinding protocol. samipubco.com | Mild conditions, high yield, short reaction time, eco-friendly. samipubco.com |

| Natural Catalyst | Lemon Peel Powder | One-pot synthesis of 1H-indazoles under ultrasound. researchgate.net | Biodegradable, green, efficient. researchgate.net |

| Biocatalyst | Flavin-dependent Halogenases | Regioselective halogenation of aromatic precursors. rsc.org | High regioselectivity, mild conditions, uses benign reagents. rsc.orgmdpi.com |

The move away from volatile and hazardous organic solvents is a key aspect of sustainable chemistry. This has led to the development of solvent-free synthesis and the use of green solvents.

Solvent-Free Synthesis: Performing reactions without a solvent, often with solid support and microwave irradiation, represents a clean, economical, and eco-friendly technology. rsc.org Metal-free methods for the regioselective halogenation of 2H-indazoles have been developed, which can be performed under mild conditions with simple execution and short reaction times. nih.govresearchgate.net These protocols allow for the synthesis of mono- and poly-halogenated indazoles in moderate to excellent yields. nih.govresearchgate.netacs.org

Environmentally Benign Solvents: When a solvent is necessary, green alternatives are preferred.

Water: Water is an ideal green solvent due to its non-toxic and non-flammable nature. Metal-free halogenation of 2H-indazoles has been successfully carried out in water, yielding products with good yields. nih.govresearchgate.net Microwave-assisted synthesis of indazole derivatives has also been effectively performed in distilled water. jchr.org

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent. The synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide has been efficiently catalyzed by copper(I) oxide nanoparticles in PEG-400 as a green solvent. organic-chemistry.orgorientjchem.org

Ionic Liquids: Ionic liquids are salts with low melting points that are non-volatile and have high thermal stability. They have been utilized as clean catalysts and solvents for indazole synthesis. benthamdirect.com

Other Green Solvents: Solvents like dimethyl carbonate (DMC) and 2-propanol are also considered green alternatives due to their low toxicity and biodegradability. nih.govrasayanjournal.co.in

| Methodology | Key Features | Example Application |

| Solvent-Free Synthesis | Reactions on solid support, often with microwave irradiation. rsc.org | Metal-free, regioselective halogenation of 2H-indazoles. nih.govresearchgate.net |

| Water as Solvent | Non-toxic, non-flammable, readily available. | Metal-free mono-halogenation of 2H-indazoles. nih.govresearchgate.net |

| PEG as Solvent | Biodegradable, recyclable, non-toxic. | CuO nanoparticle-catalyzed synthesis of 2H-indazoles. organic-chemistry.orgorientjchem.org |

| Ionic Liquids | Non-volatile, thermally stable. | Used as catalyst and solvent in various indazole syntheses. benthamdirect.com |

Modern Synthetic Techniques for Indazole Derivatives

Modern synthetic technologies like microwave-assisted synthesis and continuous flow chemistry offer significant advantages over traditional batch processing, including enhanced reaction rates, improved safety, and better scalability.

Microwave-assisted organic synthesis is a highly effective green chemistry technique that can dramatically reduce reaction times, increase yields, and minimize byproducts. mdpi.comnih.gov This technology has been successfully applied to the functionalization of indazoles, including N-alkylation and cross-coupling reactions to form C-C and C-N bonds. mdpi.comresearchgate.net The use of microwave irradiation can improve the yield of N-alkynylated indazoles and reduce reaction times from hours to minutes compared to conventional heating. mdpi.com For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives and other heterocyclic compounds has been significantly accelerated using microwave irradiation, often in solvent-free conditions. rsc.orgrasayanjournal.co.in This method has been used to prepare a variety of substituted indazoles, including indazole acetic acids and 4-chloro-1-H-indazole, demonstrating its versatility. jchr.orgresearchgate.net

| Reaction Type | Starting Materials | Product | Conditions | Advantage of Microwave |

| N-Alkylation | Benzotriazole, Alkyl halides | N-alkylated benzotriazoles | K₂CO₃, DMF | Good yield compared to conventional method. researchgate.net |

| Cross-Coupling | Bromoindazoles, Aryl boronic acids | Aryl-substituted indazoles | Pd catalyst | Short reaction time, moderate to excellent yields. mdpi.com |

| Cascade Reaction | 3-amino-3-(2-nitrophenyl)propanoic acids | Indazole acetic acids | Various alcohols | Enables synthesis of rare scaffolds. researchgate.net |

| Cyclization | o-chlorobenzaldehyde, Hydrazine | 1-H indazole | Distilled water | Fast and efficient synthesis. jchr.org |

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a rapidly emerging technology in the pharmaceutical industry. figshare.comacs.org It offers enhanced safety, reproducibility, and scalability. acs.orgmdpi.com This technology is particularly advantageous for handling hazardous reagents and for reactions requiring high temperatures and pressures. researchgate.netrsc.org

Flow reactors have been used for the general and versatile one-step synthesis of a range of indazoles, including 3-amino and 3-hydroxy analogs. figshare.commdpi.com For instance, the condensation of o-fluorobenzaldehydes with hydrazines to produce 1H-indazoles, a potentially high-risk reaction, can be performed safely and efficiently in a continuous-flow microreactor. rsc.org The precise control over reaction parameters like temperature and residence time allows for process optimization. researchgate.net Flow chemistry has also been integrated with other modern techniques, such as photochemistry, to create highly efficient, multi-step synthetic sequences for complex molecules, including fused imidazole (B134444) derivatives. researchgate.net A three-step flow procedure has been described for the synthesis of indazole derivatives that are crucial precursors for bioactive compounds. researchgate.net

| Flow Chemistry Application | Starting Materials | Product | Key Advantages |

| General Indazole Synthesis | Benzaldehydes, Methylhydrazine | Substituted N-methylindazoles | Increased safety, reproducibility, scalability. acs.orgmdpi.com |

| High-Risk Reaction Control | o-fluorobenzaldehydes, tert-butyl carbazate | 1H-Indazoles | Safe handling of hazardous reagents, efficient heat/mass transfer. researchgate.netrsc.org |

| Multi-step Synthesis | o-aminobenzaldehydes, sodium nitrite, sodium azide, amine derivatives | Indazole derivatives | Telescoped reaction sequences without intermediate isolation. nih.govresearchgate.net |

| Photochemical Flow Synthesis | Benzyne precursors, Sydnones | N-arylindazoles | Efficient generation and trapping of reactive intermediates. researchgate.net |

Structure Activity Relationship Sar and Ligand Design Principles for 3 Bromo 4 Fluoro 6 Methyl 1h Indazole Derivatives

Influence of Halogen Substitutions (Bromine and Fluorine) on Molecular Recognition and Bioactivity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. researchgate.net In the context of 3-Bromo-4-fluoro-6-methyl-1H-indazole, the bromine at position 3 and fluorine at position 4 play a significant role in molecular recognition and bioactivity. The introduction of halogens can alter properties such as lipophilicity, metabolic stability, and binding affinity. researchgate.netbenthamscience.com The strategic placement of these atoms can lead to favorable interactions within the target's binding pocket, including hydrophobic interactions and the formation of halogen bonds. bohrium.com

The specific location of halogen atoms on the indazole ring is critical for determining the binding mode and potency of the inhibitor. The positioning of the 3-bromo and 4-fluoro groups on the this compound scaffold directs its interactions within a target's active site. For instance, in kinase inhibitors, halogen substituents can occupy specific hydrophobic pockets or form crucial halogen bonds with backbone atoms of the protein. bohrium.com

Studies on various kinase inhibitors have demonstrated that halogen substitution at particular positions can significantly enhance inhibitory activity. For example, in a series of 1H-indazole derivatives targeting VEGFR-2 kinase, the type and position of substituents were found to be crucial for activity. nih.gov The 4-fluoro substituent, in particular, can be advantageous for improving bioactivity by interacting with specific residues in the active site. nih.gov The bromine atom at the C3 position can also contribute to binding affinity, with research on other heterocyclic compounds showing that bromo-substituted derivatives can exhibit better inhibitory activity than their methyl-substituted counterparts. nih.gov The precise positioning allows these halogens to engage in productive interactions, such as halogen bonding with carbonyl oxygens or other electron-rich atoms in the protein, thereby stabilizing the ligand-target complex. bohrium.com

Bromine and fluorine contribute to the bioactivity of the parent molecule through distinct electronic and steric effects.

Fluorine: As the most electronegative element, fluorine's primary contribution is electronic. nih.gov Its small van der Waals radius (1.47 Å) means it is sterically similar to a hydrogen atom, allowing it to be incorporated with minimal spatial perturbation. researchgate.net The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, such as the N-H of the indazole ring, which can be critical for binding interactions. nih.gov It can also form strong, polarized C-F bonds that enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Furthermore, fluorine can participate in favorable electrostatic and dipole-dipole interactions within the binding pocket. benthamscience.com

Bromine: The bromine atom is larger and more polarizable than fluorine. Its electronic contribution involves forming halogen bonds, which are non-covalent interactions between the electropositive region on the bromine atom (the σ-hole) and a nucleophilic site on the target protein. mdpi.com The strength of these interactions generally increases with the size of the halogen atom (Cl < Br < I). mdpi.com Sterically, the bulkier bromine atom can occupy larger hydrophobic pockets within the active site, contributing to binding affinity through favorable van der Waals contacts. The presence of bromine can also increase the lipophilicity of the molecule, which may enhance membrane permeability.

Table 1: Physicochemical Properties of Halogen Substituents

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.85 |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Polarizability (ų) | 0.56 | 4.77 |

| Key Interaction Types | Hydrogen Bonds, Dipole-Dipole | Halogen Bonds, Hydrophobic |

Role of the Methyl Group at Position 6 in Modulating Biological Activity

The methyl group at the C6 position of the indazole ring also plays a crucial role in modulating biological activity. Substituents on the benzene (B151609) portion of the indazole scaffold are known to be important for interaction with target proteins. nih.gov The C6 position is often solvent-exposed or can fit into a specific hydrophobic pocket of the target enzyme.

The methyl group is a small, lipophilic substituent that can enhance binding affinity through hydrophobic interactions. In the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), it was found that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold were crucial for inhibitory activity. nih.gov Similarly, studies on 6-indazolyl-2-picolinic acids showed that substituents at the 4, 6, and 7 positions resulted in similar and favorable inhibition activity. mdpi.com The addition of a methyl group at C6 can optimize van der Waals contacts within a hydrophobic sub-pocket of the binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy. Structure-based design of 3-methyl-1H-indazole derivatives as BRD4 inhibitors also highlighted the importance of the methyl group for activity. nih.gov

N-Substitution Patterns (e.g., 1H- vs. N-methylated forms) and Tautomeric Considerations in SAR

The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.net For unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable and is generally the predominant form. researchgate.netnih.gov This tautomeric preference is a critical consideration in SAR studies, as the position of the nitrogen-bound hydrogen dictates the hydrogen bond donor/acceptor pattern presented by the molecule to its biological target. The N-H group of the 1H-indazole often acts as a key hydrogen bond donor, forming a crucial interaction in the "hinge" region of many kinase active sites.

Alkylation or substitution at the N1 or N2 position leads to "fixed" isomers, preventing tautomerization. The ratio of N1 to N2 isomers formed during synthesis can be influenced by reaction conditions, but the N1 isomer is typically the thermodynamically favored product. nih.gov Comparing the biological activity of the 1H-indazole parent with its N1- and N2-methylated analogs is a common strategy to probe the importance of the N-H group for target binding.

1H-Indazole: The presence of the N-H proton at the N1 position allows the molecule to act as a hydrogen bond donor. This interaction is often essential for anchoring the ligand in the active site.

N1-Substituted Indazole: If the N-H interaction is critical, methylation or other substitutions at the N1 position will typically lead to a significant loss of activity.

N2-Substituted Indazole: Substitution at the N2 position preserves the N1 atom as a hydrogen bond acceptor (a pyridine-like nitrogen). In some cases, this may be a favorable interaction, leading to retained or even altered activity profiles.

Table 2: Tautomeric Forms and N-Substitution of the Indazole Ring

| Form | Key Feature | Common Role in Target Binding |

|---|---|---|

| 1H-Tautomer | N-H at position 1 | Hydrogen bond donor |

| 2H-Tautomer | N-H at position 2 | Less stable; less common in binding |

| N1-Substituted | No N-H proton | Hydrogen bond donor capability is lost |

| N2-Substituted | No N-H proton | N1 acts as a hydrogen bond acceptor |

Rational Design Strategies for Optimizing this compound Derivatives

Rational drug design for optimizing derivatives of this compound involves the systematic modification of its key structural features to enhance potency, selectivity, and pharmacokinetic properties. Based on the SAR principles discussed, several strategies can be employed.

One primary strategy involves exploring alternative halogen substitutions at the C3 and C4 positions. While the current bromo and fluoro substituents are effective, replacing bromine with chlorine or iodine could fine-tune the strength of halogen bonding and steric interactions. mdpi.com Similarly, moving the fluorine to an adjacent position could probe different electrostatic interactions within the binding site.

Another key area for optimization is the C6-methyl group. This group can be replaced with other small alkyl groups (e.g., ethyl) or bioisosteric replacements like an amino or methoxy group to modulate hydrophobicity and explore potential new hydrogen bonding interactions. mdpi.com However, it is noted that electron-donating groups may decrease activity in some target classes. mdpi.com

Modification of the N1 position is also a critical design strategy. If the N-H hydrogen bond is essential for activity, efforts should focus on maintaining this group. However, if this interaction is not critical, N1-alkylation with small, functionalized chains can be used to probe for additional interactions in nearby pockets of the active site. This approach has been used to develop potent inhibitors for various targets. nih.gov This strategy can also improve properties like solubility and cell permeability. By combining these approaches in a structure-guided manner, novel derivatives with superior therapeutic potential can be developed. nih.govnih.gov

Advanced Analytical and Computational Methodologies in 3 Bromo 4 Fluoro 6 Methyl 1h Indazole Research

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

The definitive structural confirmation of a newly synthesized compound such as 3-Bromo-4-fluoro-6-methyl-1H-indazole relies on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic framework of a molecule.

¹H NMR (Proton NMR) identifies the number and electronic environment of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons, the methyl group protons, and the N-H proton of the indazole ring. The coupling patterns (splitting) between adjacent protons would help confirm their relative positions on the indazole core.

¹³C NMR (Carbon-13 NMR) reveals the number of unique carbon atoms and provides insight into their functional groups (e.g., aromatic, methyl). The chemical shifts are sensitive to the electronic effects of the bromine and fluorine substituents. nih.gov

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₆BrFN₂). nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

The table below shows hypothetical, yet representative, spectroscopic data for this compound, based on analyses of similar indazole derivatives. nih.govnih.gov

| Technique | Data Type | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals for aromatic C-H, methyl (CH₃), and indazole N-H protons. |

| ¹³C NMR | Chemical Shift (δ) | Signals corresponding to the 8 unique carbon atoms in the structure. |

| HRMS | m/z | A molecular ion peak [M+H]⁺ consistent with the exact mass of C₈H₆BrFN₂. uni.lu |

This is a representation of expected data. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure and Ligand-Target Complex Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal proof of a molecule's constitution and conformation. For this compound, a single-crystal X-ray diffraction experiment would yield critical data, including bond lengths, bond angles, and torsional angles. researchgate.net

Furthermore, this method can reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding or halogen bonding, which are crucial for understanding the compound's physical properties and its potential interactions with biological targets. researchgate.net When a ligand is co-crystallized with its protein target, X-ray crystallography provides an atomic-level snapshot of the binding mode, showing the key interactions that govern molecular recognition. acs.org

The following table presents typical crystallographic parameters that would be determined from such an analysis, using data from a related bromo-substituted heterocyclic compound as an illustrative example. researchgate.net

| Parameter | Description | Example Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | C2/m |

| a, b, c (Å) | The dimensions of the unit cell. | a = 15.1, b = 7.2, c = 8.3 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 115.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 828.7 |

| Z | The number of molecules per unit cell. | 4 |

Data shown is for an exemplary bromo-substituted heterocyclic compound to illustrate the technique. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT, GIAO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and reactivity of molecules like this compound. researchgate.net These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties. core.ac.uk

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with a biological receptor. researchgate.net

Gauge-Including Atomic Orbital (GIAO) Method : This approach, often used with DFT, allows for the theoretical calculation of NMR chemical shifts. core.ac.uk Comparing these calculated values with experimental spectra helps to validate the proposed structure and assign specific signals. core.ac.uk

Studies on related indazole derivatives have utilized the B3LYP functional with basis sets like 6-31+G(d,p) to successfully model these properties. nih.govresearchgate.net

| Calculated Parameter | Significance |

| EHOMO | Indicates electron-donating ability. |

| ELUMO | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Relates to chemical reactivity and stability. researchgate.net |

| MEP Map | Predicts sites for non-covalent interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions and Conformational Analysis

To understand how this compound might function as a drug, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. These methods predict and analyze the interaction between the ligand (the indazole) and its biological target, typically a protein. nih.gov

Molecular Docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor. rsc.org The process involves placing the ligand into the binding site of a protein and scoring the different poses based on their binding energy. For an indazole-based kinase inhibitor, docking could predict key hydrogen bonds with hinge region residues of the kinase, as well as hydrophobic interactions within the ATP-binding pocket. acs.org For example, studies on other indazole inhibitors have shown crucial hydrogen bonds with the backbone of residues like Met109 in p38α MAPK. acs.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. frontiersin.org Starting from a docked pose, an MD simulation calculates the atomic motions, revealing the stability of the binding mode and the flexibility of both the ligand and the protein. researchgate.netnih.gov MD simulations can confirm the stability of key hydrogen bonds, identify the role of water molecules in the binding site, and reveal conformational changes that occur upon ligand binding. acs.orgfrontiersin.org

| Computational Method | Purpose | Key Insights Gained |

| Molecular Docking | Predicts binding pose and affinity. | Identification of key interacting residues (e.g., hydrogen bond donors/acceptors, hydrophobic contacts). nih.gov |

| Molecular Dynamics | Assesses stability and conformational dynamics. | Stability of ligand-protein interactions over time, flexibility of the complex, role of solvent. researchgate.net |

Cheminformatics and Virtual Screening for Novel Indazole Analogs

Cheminformatics and virtual screening are essential computational strategies for efficiently discovering novel and improved analogs of a lead compound like this compound. These methods leverage chemical databases and computational algorithms to identify promising new molecules for synthesis and testing. researchgate.net

Virtual Screening involves the computational screening of large libraries of compounds to select a smaller subset with a higher probability of being active against a specific target. researchgate.net Common approaches include:

Ligand-Based Virtual Screening : This method uses the structure of a known active ligand (like the title compound) as a template. Techniques include searching for molecules with similar 2D fingerprints or 3D shapes (shape screening). nih.gov

Structure-Based Virtual Screening : This approach, which requires a 3D structure of the target protein, involves docking large numbers of compounds into the binding site to identify those with the best predicted binding affinity. researchgate.netnih.gov

Often, a "consensus" approach is used, where hits are selected only if they are predicted to be active by multiple orthogonal methods (e.g., docking, shape, and pharmacophore screening). nih.gov This increases the likelihood of finding true positives. The application of these in silico strategies can dramatically accelerate the drug discovery process, allowing researchers to prioritize the synthesis of the most promising indazole analogs. researchgate.net

Emerging Trends and Future Research Perspectives on 3 Bromo 4 Fluoro 6 Methyl 1h Indazole

Development of Novel and Efficient Synthetic Routes for 3-Bromo-4-fluoro-6-methyl-1H-indazole

The synthesis of specifically substituted indazoles remains a challenge for synthetic chemists, often requiring multi-step procedures and careful control of regioselectivity. nih.govrsc.org While a dedicated, high-yield synthesis for this compound is not extensively detailed in current literature, established methods for analogous structures provide a clear roadmap for its potential construction.

Future efforts will likely focus on developing more atom-economical and efficient synthetic pathways. A plausible strategy could start from a precursor like 3-fluoro-2,5-dimethylaniline, which could undergo diazotization followed by cyclization. Subsequent regioselective bromination at the C3 position would yield the target molecule. Another approach involves the functionalization of a pre-formed indazole core. For instance, starting with 6-methyl-1H-indazole, one could perform electrophilic fluorination and bromination, although controlling the regioselectivity of these steps would be critical.

| Synthetic Strategy | Description | Potential Application | Reference |

| Cyclization of Hydrazones | Involves the preparation of arylhydrazones followed by deprotonation and nucleophilic aromatic substitution (SNAr) ring closure. | A potential route starting from a substituted o-haloaryl N-sulfonylhydrazone. | nih.gov |

| Metal-Catalyzed C-H Amination | Intermolecular oxidative C-H amination, for example mediated by Ag(I), can produce 3-substituted indazole motifs. | Could be adapted for the direct formation of the indazole ring with desired substituents. | nih.gov |

| Dianion Chemistry | Preparation of a dianion from a bromo-1H-indazole, which can then react with various electrophiles. | Could be used to introduce the methyl group or other functionalities onto a bromo-fluoro-indazole precursor. | lookchem.com |

| Reductive Cyclization | Reduction of a nitro group on a substituted o-toluidine (B26562) derivative followed by ring closure via an N-nitroso intermediate. | A classical and robust method for forming the indazole ring system. | acs.org |

Exploration of Undiscovered Biological Targets for this compound Derivatives

Indazole derivatives are well-established as inhibitors of a multitude of biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov The specific substitution pattern of this compound makes it an attractive scaffold for screening against both known and novel biological targets.

Derivatives of this compound could be potent inhibitors of several kinase families. For example, indazoles have shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFR), Aurora kinases, Bcr-Abl, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov The structural features of this compound—such as the potential for the fluorine atom to form key hydrogen bonds and the methyl group to occupy a hydrophobic pocket—could be fine-tuned to achieve high potency and selectivity for specific kinases. Recent studies have highlighted the role of indazoles in targeting p38α Mitogen-Activated Protein Kinase (MAPK), which is involved in inflammatory responses. acs.org

Beyond kinases, other enzyme families are promising targets. Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer, is a known target for indazole-based inhibitors. nih.gov The structure-activity relationship (SAR) studies of IDO1 inhibitors have shown that substituents at the 4- and 6-positions of the indazole ring are crucial for activity, suggesting that this compound derivatives could be promising leads. nih.gov

| Potential Target Class | Examples | Relevance | Reference |

| Protein Kinases | FGFR, Aurora Kinases, Bcr-Abl, EGFR, p38α MAPK, ROCK | Cancer, Inflammation, Neurodegenerative Diseases | nih.govnih.govacs.org |

| Immune Checkpoint Enzymes | Indoleamine-2,3-dioxygenase 1 (IDO1) | Immuno-oncology | nih.gov |

| Cell Division Proteins | Filamentous temperature-sensitive protein Z (FtsZ) | Antibacterial agents | nih.gov |

| Calcium Channels | Calcium-Release Activated Calcium (CRAC) Channel | Inflammatory and Autoimmune Disorders | nih.gov |

Advanced Mechanistic Studies and Comprehensive SAR Elucidation

A deep understanding of how a molecule interacts with its target and how its structure relates to its activity is fundamental for rational drug design. For this compound, future research will need to focus on detailed mechanistic studies and building a comprehensive Structure-Activity Relationship (SAR) profile.

The substituents on the indazole ring play distinct roles:

3-Bromo Group : This group serves as a key synthetic handle. Using cross-coupling reactions, a wide array of chemical groups can be introduced at this position to explore interactions with the target protein. It can also act as a halogen bond donor, a specific non-covalent interaction that can enhance binding affinity.

4-Fluoro Group : Fluorine substitution is a common strategy in medicinal chemistry to modulate physicochemical properties. It can increase metabolic stability, alter pKa, and enhance binding affinity by participating in hydrogen bonds or other electrostatic interactions. connectjournals.com

6-Methyl Group : This group can provide favorable van der Waals interactions within a hydrophobic pocket of a target protein, potentially increasing potency and selectivity. nih.gov

Advanced mechanistic studies, including X-ray crystallography of ligand-protein complexes and computational methods like Density Functional Theory (DFT) calculations, will be crucial. nih.govnih.gov DFT can provide insights into the electronic properties of the molecule and the mechanisms of its synthesis and biological action. beilstein-journals.org For instance, understanding the tautomerism of the indazole ring (1H vs. 2H) is critical, as the position of the N-H proton affects how the molecule binds to its target. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable and is often the key pharmacophore for interacting with targets like the heme ion in IDO1. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indazole Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are transforming drug discovery. mednexus.orgnih.gov These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-make-test-analyze cycle. nih.gov

For this compound, AI and ML can be applied in several ways:

De Novo Design : Generative AI models can design novel indazole derivatives with desired properties. mednexus.org By training on libraries of known active and inactive compounds, these models can propose new structures based on the this compound scaffold that are optimized for activity against a specific target.

High-Throughput Virtual Screening : ML models can screen massive virtual libraries of indazole derivatives to predict their binding affinity for a target, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. nih.gov

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. ML models, trained on extensive ADMET data, can predict the likely profile of new indazole derivatives, helping to identify and eliminate compounds with unfavorable properties early in the discovery process. nih.govresearchgate.net

The integration of AI can reduce the time and cost of research and development, increasing the efficiency and accuracy of the drug discovery pipeline. mednexus.orgmdpi.com

Design of this compound Derivatives as Chemical Probes for Biological Systems

Chemical probes are powerful tools for studying biological processes and validating drug targets. They are small molecules designed to interact with a specific protein in a complex biological environment. Given its potential as a biologically active scaffold, this compound is an excellent starting point for the design of chemical probes.

To function as a probe, the core molecule needs to be modified by attaching a reporter tag or a reactive group. The 3-bromo position is an ideal site for such modifications via cross-coupling chemistry. This allows for the introduction of:

Affinity-based probes : By attaching a biotin (B1667282) tag, the probe can be used to pull down its protein target from cell lysates, enabling target identification and validation.

Fluorescent probes : Attaching a fluorophore allows for the visualization of the target protein's location and dynamics within living cells using techniques like fluorescence microscopy.

Photo-affinity labels : These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for irreversible labeling and subsequent identification of the target.

By developing a suite of chemical probes based on the this compound scaffold, researchers can elucidate the mechanism of action of this compound class and uncover new biological roles for its protein targets, further solidifying the therapeutic potential of indazole derivatives.

常见问题

Basic: What are the key physicochemical properties of 3-Bromo-4-fluoro-6-methyl-1H-indazole, and how do they influence experimental design?

Answer:

The compound (C₈H₆BrFN₂; MW 229.05 g/mol) has a density of 1.7 g/cm³, boiling point of 349.6±37.0°C, and logP of 3.40, indicating moderate lipophilicity . Its vapor pressure (0.0±0.7 mmHg at 25°C) suggests low volatility, favoring stability under ambient conditions. The logP value informs solvent selection for solubility studies (e.g., DMSO for stock solutions) and pharmacokinetic modeling. Refractive index (1.668) and PSA (28.68 Ų) are critical for chromatographic method development (HPLC/LC-MS) .

Basic: What synthetic routes are reported for this compound and its analogs?

Answer:

While direct synthesis is not detailed in the evidence, analogous indazole derivatives are synthesized via:

- Bromination/Fluorination : Sequential halogenation of indazole precursors using reagents like NBS (N-bromosuccinimide) or Br₂, followed by fluorinating agents (e.g., Selectfluor) under controlled temperatures (e.g., 120°C in DMF) .

- Cyclization : Hydrazine-mediated cyclization of substituted nitriles or ketones, as seen in related indazoles (e.g., 6-bromo-5-fluoro-benzothiadiazole synthesis via bromination and HF treatment) .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended, with purity verification via NMR and LC-MS .

Advanced: How can structural modifications to the indazole core alter biological activity, and what methodological approaches validate these changes?

Answer:

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Br, -F) at positions 3 and 4 enhances metabolic stability and target binding, as observed in kinase inhibitors . Methyl groups (e.g., 6-methyl) may improve lipophilicity for blood-brain barrier penetration.

- Validation :

- In Silico Modeling : Molecular docking (e.g., AutoDock) predicts interactions with targets like PKA or mGluR5 .

- In Vitro Assays : Competitive binding assays (e.g., radioligand displacement for GPCRs) or enzyme inhibition studies (IC₅₀ determination) .

- SAR Tables : Compare logP, IC₅₀, and solubility across analogs to optimize lead compounds .

Advanced: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.99–8.00 ppm, methyl groups at δ 2.77 ppm) .

- High-Resolution MS : Validate molecular weight (e.g., observed m/z 229.9698 vs. calculated 229.049) .

- Elemental Analysis : Ensure stoichiometric consistency (e.g., %C, %H, %N within ±0.4% of theoretical values) .

- HPLC-PDA : Purity >98% with retention time reproducibility (C18 column, acetonitrile/water gradient) .

Basic: How should researchers handle storage and stability testing of this compound?

Answer:

- Storage : Store in airtight containers at -20°C in a dry, dark environment to prevent hydrolysis or photodegradation .

- Stability Testing :

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC for degradation products (e.g., dehalogenation or oxidation peaks) .

- Long-Term Stability : Assess over 6–12 months with periodic sampling; use LC-MS to identify decomposition pathways .

Advanced: What are the potential biological targets of halogenated indazoles, and how are they identified experimentally?

Answer:

- Targets : Kinases (PKA, CDK), neurotransmitter receptors (mGluR5, AMPA), and HSF1 (heat shock factor 1) are implicated in studies of related indazoles .

- Identification Methods :

Basic: What solvent systems are optimal for solubility and in vitro assays involving this compound?

Answer:

- Stock Solutions : Use DMSO (10–50 mM) due to moderate logP (3.40); sonicate for 15–30 minutes to ensure dissolution .

- Aqueous Buffers : Dilute in PBS or cell culture media with ≤1% DMSO to avoid cytotoxicity. Pre-filter (0.22 µm) to remove particulates .

- LogD Adjustment : For lower logD, use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility .

Advanced: How can researchers resolve contradictory data in biological activity studies of halogenated indazoles?

Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ consistency .

- Off-Target Profiling : Use panels (e.g., Eurofins CEREP) to assess selectivity against 50+ targets .

- Metabolic Stability : Compare results in hepatocyte models (e.g., human vs. rodent) to rule out species-specific degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。